Structural Uniqueness: 2-(2-Fluorobenzyl) vs. Common 6-Aryl Substitutions
The target compound is the only commercially cataloged imidazo[2,1-b]thiazole that combines a 6-(4-fluorophenyl) group with a 2-(2-fluorobenzyl) substituent . Common analogs such as 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (CAS 7025-29-8) and 6-(2-fluorophenyl)imidazo[2,1-b]thiazole (CAS 439094-75-4) lack the 2-benzyl moiety entirely, while 2-benzyl analogs typically carry different 6-aryl groups [1]. This distinct substitution geometry is predicted to alter the compound's vector and interaction with kinase hinge regions compared to simpler 6-aryl derivatives, though direct comparative biochemical data are not publicly available.
| Evidence Dimension | Substitution pattern |
|---|---|
| Target Compound Data | 2-(2-fluorobenzyl)-6-(4-fluorophenyl) |
| Comparator Or Baseline | 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (CAS 7025-29-8): no 2-benzyl substituent |
| Quantified Difference | Presence vs. absence of 2-(2-fluorobenzyl) group; no numerical comparison possible. |
| Conditions | Structural comparison based on chemical databases |
Why This Matters
For medicinal chemistry programs, a unique substitution pattern can provide novel intellectual property space or unexplored selectivity profiles, making procurement necessary when standard analogs fail to meet project requirements.
- [1] PubChem. 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (CAS 7025-29-8). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
